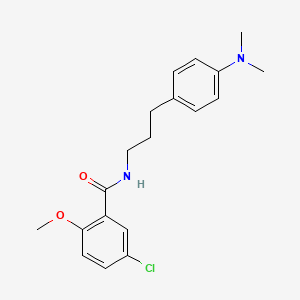

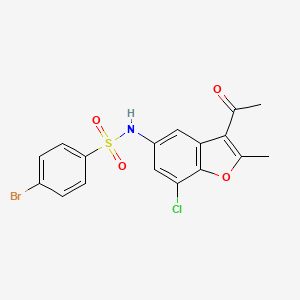

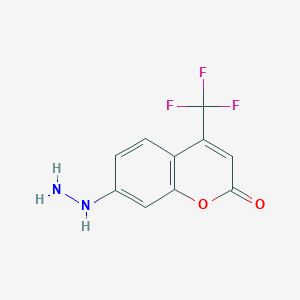

5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-2-methoxybenzamide is a chemical compound that is commonly referred to as ML-18. It is a benzamide derivative that has been used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Pharmacological Evaluation of Derivatives

A study by Faizi et al. (2017) investigated a series of derivatives including 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide. These compounds were evaluated as anticonvulsant agents with significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. One compound, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, demonstrated sedative-hypnotic activity without impairing learning and memory, indicating potential for benzodiazepine receptor-related pharmacological applications.

Corrosion Inhibition

A study by Fouda et al. (2020) explored the use of methoxy-substituted phenylthienylbenzamidine derivatives, including 2-(4-amidinophenyl)-5-(4-methoxyphenyl)thiophene, as corrosion inhibitors for carbon steel in hydrochloric acid. These compounds displayed high inhibition efficiency, suggesting their utility in corrosion prevention in industrial applications.

Structural Analysis

Galal et al. (2018) Galal et al. (2018) conducted a detailed study on the absolute configuration and structural properties of 5-chloro-2-methoxy-N-phenylbenzamide derivatives. They used various spectroscopic techniques and molecular modeling to elucidate the compounds' 3D configurations, which is crucial for understanding their reactivity and potential medicinal applications.

Photolabile Polymer Interaction

Sobolčiak et al. (2013) Sobolčiak et al. (2013) synthesized a photolabile cationic polymer that could switch to a zwitterionic form upon irradiation. This feature was utilized for DNA condensation and release, as well as modifying antibacterial activity, demonstrating potential applications in drug delivery and biomedical research.

Anticancer Research

Hour et al. (2007) Hour et al. (2007) selected 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone as a lead compound for anticancer research. They synthesized derivatives and evaluated their cytotoxicity against various cancer cell lines, finding significant effects, particularly against leukemia cells.

Drug Release Systems

In research by Blanco et al. (2020) Blanco et al. (2020), dibenzylideneacetone (DBA) analogs were encapsulated in poly(lactic acid) membranes, indicating potential use in controlled drug release systems. This study highlights the versatility of these compounds in pharmaceutical applications.

Receptor Binding Studies

Hewlett et al. (1998) Hewlett et al. (1998) synthesized a series of halogenated alkoxyl derivatives of 5-chloro-2,3-dimethoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide for the 5-HT-3 receptor binding studies. The findings from such studies are vital for understanding receptor interactions and developing new therapeutic agents.

properties

IUPAC Name |

5-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2/c1-22(2)16-9-6-14(7-10-16)5-4-12-21-19(23)17-13-15(20)8-11-18(17)24-3/h6-11,13H,4-5,12H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHMCCXMJUJMBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Benzylpiperidin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2890798.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methoxybenzamide](/img/structure/B2890799.png)

![4,4-Difluoro-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)pyrrolidine-2-carbonitrile](/img/structure/B2890802.png)

![1-ethyl-5-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2890803.png)

![N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2890811.png)

![N-[2-(2-chloro-6-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2890820.png)